molecular formula C7H6F2N6O2S B2744010 5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946822-04-3

5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2744010
CAS No.: 1946822-04-3
M. Wt: 276.22
InChI Key: QPWPTXPAKWDIQY-UHFFFAOYSA-N
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Description

The compound 5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole core substituted at position 5 with a pyrazole ring bearing a 2,2-difluoroethyl group and a nitro substituent at position 2.

Properties

IUPAC Name

5-[1-(2,2-difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N6O2S/c8-4(9)2-14-1-3(15(16)17)5(13-14)6-11-12-7(10)18-6/h1,4H,2H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWPTXPAKWDIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)C2=NN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the nitropyrazole intermediate. The difluoroethyl group is introduced through a nucleophilic substitution reaction, often using difluoroethyl iodide as the reagent. The final step involves the formation of the thiadiazole ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Amino Group

The 2-amino group on the thiadiazole ring participates in condensation reactions with carbonyl-containing reagents. For example:

  • Acylation : Reacts with acyl chlorides (RCOCl) in dichloromethane under basic conditions (e.g., triethylamine) to form substituted amides.

  • Schiff Base Formation : Condenses with aldehydes (e.g., p-methoxybenzaldehyde) via solvent-free heating (120°C) to generate imine intermediates, which can be further reduced to stable amines using NaBH₄ .

Example Reaction Pathway

Thiadiazol-2-amine+RCHOΔImine IntermediateNaBH4N-substituted Amine\text{Thiadiazol-2-amine} + \text{RCHO} \xrightarrow{\Delta} \text{Imine Intermediate} \xrightarrow{\text{NaBH}_4} \text{N-substituted Amine}

Key Conditions : Solvent-free heating (2–4 hours), followed by methanol-mediated reduction at ambient temperature .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The electron-deficient 4-nitro-1H-pyrazole moiety undergoes regioselective electrophilic substitution:

  • Halogenation : Bromination or chlorination occurs at the C-5 position of the pyrazole ring using NBS (N-bromosuccinimide) or Cl₂ in acetic acid .

  • Nitration : Additional nitro groups can be introduced under mixed acid (HNO₃/H₂SO₄) conditions, though steric hindrance from the difluoroethyl group limits reactivity.

Reactivity Comparison

PositionReactivityPreferred Reagents
C-5HighNBS, Cl₂
C-3ModerateHNO₃/H₂SO₄

Reduction of the Nitro Group

The nitro group on the pyrazole ring is reducible to an amine using catalytic hydrogenation (H₂/Pd-C) or hydride donors (NaBH₄/CuCl₂):

-NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

Key Findings :

  • Full reduction requires 6–8 hours at 60 psi H₂ pressure .

  • Partial reduction products (e.g., hydroxylamines) form under milder conditions .

Oxidative Cyclization Involving the Thiadiazole Ring

The thiadiazole core participates in oxidative cyclization reactions to form fused heterocycles:

  • With Thiosemicarbazides : Reacts in 1,4-dioxane under iodine/Na₂CO₃ to yield imidazo[2,1-b] thiadiazoles .

  • With β-Ketoesters : Forms pyrazolo[5,1-b] thiadiazoles via acid-catalyzed cyclodehydration .

Optimized Conditions

Reagent SystemTemperatureYield (%)
I₂/Na₂CO₃/1,4-dioxaneReflux50–56
BF₃·Et₂O/MeCNReflux63–94

Functionalization of the Difluoroethyl Side Chain

The 2,2-difluoroethyl group undergoes elimination or nucleophilic substitution:

  • Elimination : Heating in aqueous NaOH generates vinyl fluoride derivatives.

  • Alkylation : Reacts with alkyl halides (R-X) in DMF/K₂CO₃ to form quaternary ammonium salts .

Cross-Coupling Reactions

The thiadiazole sulfur atom facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Ar-B(OH)₂) in toluene/EtOH (Pd(PPh₃)₄, Na₂CO₃) to form biaryl derivatives .

  • Heck Reaction : Couples with alkenes (e.g., styrene) in DMF with Pd(OAc)₂/PPh₃ .

Catalytic Efficiency

Reaction TypeCatalystYield Range (%)
Suzuki-MiyauraPd(PPh₃)₄70–85
HeckPd(OAc)₂/PPh₃65–78

Acid/Base-Mediated Ring Transformations

  • Acidic Hydrolysis : The thiadiazole ring undergoes cleavage in concentrated HCl (reflux, 12 hours) to yield thioamide derivatives .

  • Basic Degradation : NaOH (10% aqueous) at 80°C opens the ring via sulfur extrusion, forming pyrazole-thioureas .

Scientific Research Applications

The compound exhibits a range of biological activities that are primarily attributed to its thiadiazole and pyrazole moieties. These include:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antimicrobial properties. Research indicates that compounds containing the thiadiazole ring can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Helicobacter pylori . The incorporation of the difluoroethyl and nitro groups enhances these effects.
  • Anticancer Potential : The structural characteristics of this compound suggest potential anticancer properties. Thiadiazoles are known to interact with cellular targets involved in cancer progression, making them valuable in the design of anticancer agents .
  • Anti-inflammatory Effects : Some studies have suggested that derivatives of thiadiazoles can exhibit anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation .

Synthesis and Derivatives

The synthesis of 5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can be achieved through several chemical reactions involving precursors like 4-nitropyrazole and thiadiazole derivatives. The methodology typically involves:

  • Refluxing the starting materials in suitable solvents.
  • Purification through crystallization or chromatography to obtain the desired compound.

Case Study 1: Antimicrobial Efficacy

In a recent study, derivatives of 1,3,4-thiadiazoles were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition zones against Helicobacter pylori strains . This highlights the potential use of this compound in developing new antibiotics.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiadiazole derivatives. The study demonstrated that compounds with similar structural characteristics to this compound exhibited cytotoxic effects on various cancer cell lines . This positions the compound as a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitropyrazole and thiadiazole rings can participate in various biochemical interactions. These interactions can modulate cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name / ID Thiadiazole Substituent (Position 5) Pyrazole/Other Ring Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-yl - ~317.25* High lipophilicity, electron-deficient pyrazole
5-[1-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine 1-(difluoromethyl)-1H-pyrazol-3-yl - ~233.23 Potential metabolic stability
5-{1-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine Cyclopentapyrazolyl with trifluoromethyl - 303.31 Enhanced steric bulk, fluorinated motifs
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine Pyrazol-1-ylmethyl Chloro-fluorobenzyl on pyrazole 389.84 Dual pyrazole-thiadiazole architecture
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine 4-pyridyl - 178.22 Hydrogen-bonding capability (pyridine N)
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Thiophenyl-fluorophenyl Schiff base modifications ~350–400 (varies) Anticancer activity (IC50 = 1.28 µg/mL)

*Calculated based on molecular formula C₈H₇F₂N₅O₂S.

Key Observations:

Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity compared to analogs with electron-donating groups (e.g., methyl or methoxy). This may influence reactivity in nucleophilic substitution or redox reactions .

Fluorinated Motifs: The 2,2-difluoroethyl group improves lipophilicity and metabolic stability relative to non-fluorinated analogs (e.g., 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) .

Physicochemical and Electronic Properties

  • Solubility : The nitro and difluoroethyl groups likely reduce aqueous solubility compared to hydroxyl or amine-substituted analogs (e.g., 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) .
  • Electronic Effects: The nitro group withdraws electron density, polarizing the thiadiazole ring. This contrasts with electron-rich analogs like 5-(4-methoxyphenoxy)methyl derivatives (), which may exhibit higher resonance stability .

Biological Activity

5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on current research findings.

The molecular formula of this compound is C7_7H6_6F2_2N6_6O2_2S with a molar mass of approximately 276.22 g/mol. The compound exhibits unique physicochemical properties that enhance its biological activity, including a predicted density of 2.03 g/cm³ and a boiling point of 512.2 °C .

The biological activity of this compound is attributed to several key mechanisms:

  • Enzyme Inhibition : The compound can interact with various enzymes due to the presence of the thiadiazole and pyrazole moieties, which facilitate binding to active sites.
  • Redox Activity : The nitro group may participate in redox reactions, influencing oxidative stress pathways within cells.
  • Lipophilicity : The difluoroethyl group enhances the lipophilicity of the compound, allowing for better cell membrane penetration and increased bioavailability .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, it exhibited an IC50_{50} value of 0.28 µg/mL against MCF-7 breast cancer cells . This suggests that it may induce cell cycle arrest at the G2/M phase.
Cell LineIC50_{50} (µg/mL)Mechanism of Action
MCF-7 (Breast)0.28Cell cycle arrest
HepG2 (Liver)9.6Down-regulation of MMP2 and VEGFA

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli500 µg/disk

This activity is believed to be enhanced by substitutions on the thiadiazole ring that improve interaction with bacterial membranes .

Other Biological Activities

The compound's structural characteristics suggest potential applications in other areas:

  • Anti-inflammatory Properties : Compounds with similar scaffolds have been noted for their anti-inflammatory effects.
  • Antiviral Activity : Preliminary data suggest that derivatives may exhibit antiviral properties against specific viral strains .

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

  • Study on Anticancer Efficacy :
    • Researchers synthesized various derivatives based on the thiadiazole framework and tested their effects on MCF-7 cells. The results indicated that modifications to the pyrazole ring could enhance anticancer activity significantly .
  • Antimicrobial Study :
    • A series of experiments assessed the antibacterial activity against multiple strains. Compounds were tested for their MIC values compared to standard antibiotics, demonstrating superior performance in some cases .

Q & A

What are the common synthetic routes for preparing 5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

(Basic)
Answer:
The synthesis typically involves cyclization reactions. For example:

  • POCl3-mediated cyclization : Reacting precursors (e.g., substituted hydrazides) with POCl₃ under reflux (90°C, 3 hours) yields ~72% product after precipitation at pH 8–9 (ammonia) .
  • Sulfuric acid/thiocyanate route : Cyclocondensation with H₂SO₄ and KSCN at lower temperatures (60–70°C) achieves ~65% yield but requires longer reaction times (6–8 hours) .

Critical parameters include stoichiometry (e.g., 1:3 molar ratio of starting materials to POCl₃) and pH control during purification.

How is the molecular structure validated experimentally and computationally?

(Basic)
Answer:

  • Single-crystal X-ray diffraction confirms bond lengths (e.g., C–N = 1.32 Å, C–S = 1.71 Å) and dihedral angles between the pyrazole and thiadiazole rings (e.g., 12.5°) .
  • DFT calculations (B3LYP/6-311++G** basis set) validate electronic properties, showing <0.02 Å deviations in bond lengths compared to crystallographic data. Mulliken charge analysis highlights electron-deficient regions at the nitro group (–0.45e) and thiadiazole N (–0.32e) .

What strategies improve synthetic yield during scale-up for pharmacological studies?

(Advanced)
Answer:

  • Solvent optimization : DMF enhances intermediate solubility, improving cycloaddition efficiency (e.g., 80% yield with chloroacetyl chloride at 0°C) .
  • Catalyst use : Triethylamine (1.2 eq.) minimizes side reactions during thiadiazole ring closure .
  • Stepwise purification : Recrystallization from DMSO/water (2:1) removes unreacted starting materials, achieving >98% purity .

How do the 2,2-difluoroethyl and nitro substituents influence electronic properties and reactivity?

(Advanced)
Answer:

  • Nitro group : Reduces electron density on the thiadiazole ring (HOMO = –6.8 eV), enhancing electrophilicity for nucleophilic substitutions .
  • 2,2-Difluoroethyl group : Stabilizes adjacent charges via inductive effects (C–F dipole moment = 1.41 D), affecting regioselectivity in cross-coupling reactions .

How can contradictions in biological activity data for analogs be resolved methodologically?

(Advanced)
Answer:
Discrepancies (e.g., IC₅₀ = 2.3 μM vs. 12.5 μM in similar derivatives) may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and use positive controls (e.g., doxorubicin) .
  • Solubility factors : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
  • Metabolic stability : Pre-screen compounds using liver microsome assays to account for rapid degradation .

Which analytical techniques are essential for purity and stability assessment?

(Basic)
Answer:

  • HPLC : C18 column (acetonitrile/water gradient) confirms ≥99% purity .
  • Stability testing : Accelerated conditions (40°C/75% RH for 6 months) reveal degradation products (<2% over 3 months) .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies impurities (e.g., unreacted hydrazides) via δ 8.2–8.5 ppm aromatic signals .

What computational methods predict the compound’s pharmacokinetic properties?

(Advanced)
Answer:

  • ADMET prediction : SwissADME estimates moderate bioavailability (TPSA = 95 Ų, LogP = 1.8) and blood-brain barrier permeability (BOILED-Egg model) .
  • Molecular docking : AutoDock Vina simulates binding to tyrosine kinases (e.g., EGFR, ΔG = –9.2 kcal/mol), correlating with antitumor activity .

How are safety protocols designed for handling this compound?

(Basic)
Answer:

  • Skin/eye exposure : Immediate washing with soap/water (15 minutes) and medical consultation for irritation .
  • Waste disposal : Segregate organic waste (DMSO solutions) and neutralize acidic byproducts (e.g., POCl₃ residues) before disposal .

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